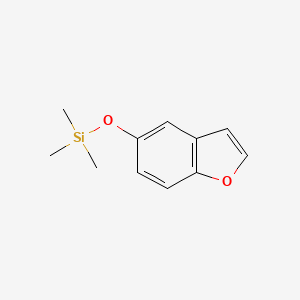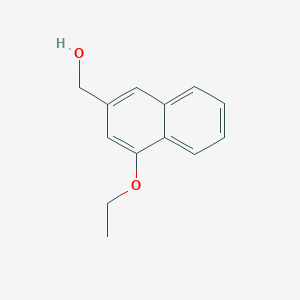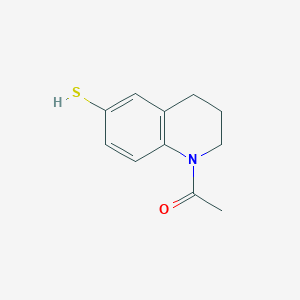
2-Amino-8-hydroxyquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes an amino group, a hydroxyl group, and a carboxylic acid group attached to the quinoline ring. The presence of these functional groups makes it a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-hydroxyquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ringFor example, the reaction of 8-hydroxyquinoline with 2-aminophenol can yield a benzoxazole derivative, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in batch reactors or continuous flow systems to maximize efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-8-hydroxyquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the amino group can yield amine derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, resulting in a wide range of derivatives with different properties and applications.
Applications De Recherche Scientifique
2-Amino-8-hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for detecting metal ions in biological systems.
Industry: It is used in the development of fluorescent probes for detecting water in aprotic organic solvents and as a chelating agent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Amino-8-hydroxyquinoline-3-carboxylic acid involves its ability to chelate metal ions and interact with various biological targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. Additionally, the presence of the amino and hydroxyl groups allows it to interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
2-Amino-8-hydroxyquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Lacks the amino and carboxylic acid groups, making it less versatile in terms of functionalization and applications.
2-Aminoquinoline: Lacks the hydroxyl and carboxylic acid groups, limiting its ability to chelate metal ions and interact with biological targets.
Quinoline-3-carboxylic acid: Lacks the amino and hydroxyl groups, reducing its potential for forming stable complexes with metal ions and interacting with biological targets
The unique combination of functional groups in this compound makes it a highly versatile and valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
90771-37-2 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-amino-8-hydroxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-9-6(10(14)15)4-5-2-1-3-7(13)8(5)12-9/h1-4,13H,(H2,11,12)(H,14,15) |
Clé InChI |
GPCNZJDSRRFWGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(N=C2C(=C1)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



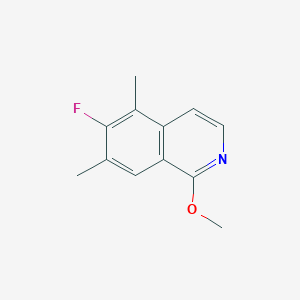
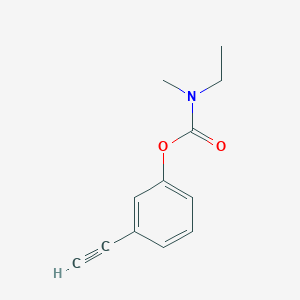



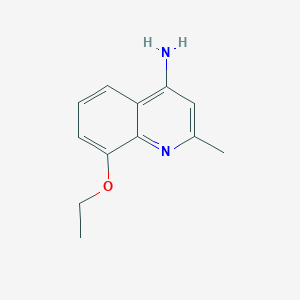
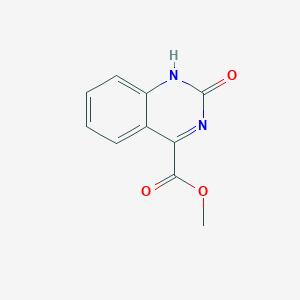
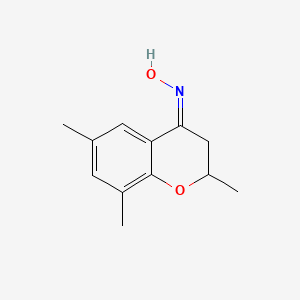
![1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11895235.png)
